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The following table summarizes the core quantitative findings from a Phase 1 mass balance and absolute

bioavailability study in healthy male participants [1] [2].

Parameter Finding Details

Absolute Oral
Bioavailability

17.4% 90% Confidence Interval: 14.1% - 21.5% (for a 300 mg

dose) [1].

Fraction Absorbed (Fa) 44% Estimated fraction of the oral dose that was absorbed

[1].

Total Recovery of
Radioactivity

82.4% ±

6.8%

Total dose recovered in urine and feces after a single

oral dose [1].

| Route of Excretion | Feces: 59.3% ± 9.7% Urine: 23.1% ± 12.3% | Primary route of elimination is via

feces [1]. | | Safety and Tolerability | No major issues reported | No serious adverse events, severe AEs, or

discontinuations due to AEs. No clinically significant lab abnormalities [1]. |

Detailed Experimental Methodology

The data above was generated from a specific Phase 1 study design and analytical approach.
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Study Design: This was an open-label, fixed-sequence, two-period, single-dose study [1].

Period A: Participants received a single 300 mg oral dose of 14C-labeled Zimlovisertib [1].
Period B: After a washout period, participants received a 300 mg unlabeled oral dose, followed

by an intravenous (IV) microdose of 14C-labeled Zimlovisertib approximately two hours later
[1].

Participants: The study enrolled six healthy male participants aged 18-55 years [1].
Analytical Technique: The study used a 14C-microtracer approach combined with Accelerator
Mass Spectrometry (AMS). This highly sensitive method allows for the use of very low levels of
radioactivity, circumventing the need for extensive preclinical dosimetry studies and enabling the

simultaneous assessment of mass balance and absolute bioavailability with high precision [1].
Primary Objectives: The main goals were to characterize the excretion rate and extent of total

radioactivity, determine the single-dose pharmacokinetics of Zimlovisertib and its major metabolites,
and evaluate safety and tolerability [1].

Pharmacological Profile from Preclinical and Early-
Phase Data

Additional information from preclinical and other early studies helps to complete the pharmacological

picture of Zimlovisertib.

Mechanism of Action: Zimlovisertib is a potent, selective, and reversible inhibitor of Interleukin-1
receptor-associated kinase 4 (IRAK4). It was discovered through fragment-based drug design [3]

[4].
In Vitro Potency: It demonstrates high potency with an IC50 of 0.2 nM in cell-free assays against

IRAK4. The kinome selectivity profile showed approximately 100% inhibition of IRAK4 at 200 nM
concentration, with some activity against related kinases like IRAK1 [4].

In Vivo Activity: In animal models (male Sprague Dawley rats), Zimlovisertib significantly inhibited
LPS-induced TNF production in a dose-dependent manner after oral administration [4].

IRAK4 Signaling Pathway

The diagram below illustrates the signaling pathway targeted by Zimlovisertib, which is central to innate

immunity and inflammation.
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IRAK4 Inhibition by Zimlovisertib

Summary of Findings
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The Phase 1 data indicates that Zimlovisertib is a selective IRAK4 inhibitor with a pharmacokinetic profile

characterized by low-to-moderate oral absorption and low absolute bioavailability. Its elimination occurs

predominantly via the fecal route. The drug was well-tolerated in a single-dose setting in healthy volunteers.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 5 Tech Support

https://www.smolecule.com/products/s539190?utm_src=pdf-body
https://www.smolecule.com/products/s539190?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9322294/
https://pubmed.ncbi.nlm.nih.gov/35506501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11017396/
https://www.selleckchem.com/products/pf-06650833.html
https://www.smolecule.com/products/b539190#zimlovisertib-phase-1-study-results
https://www.smolecule.com/products/b539190#zimlovisertib-phase-1-study-results
https://www.smolecule.com/products/b539190#zimlovisertib-phase-1-study-results
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s539190?utm_src=pdf-bulk
https://www.smolecule.com/products/s539190?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/products/s539190?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

